molecular formula C17H22N4O2 B7349911 N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide

カタログ番号 B7349911
分子量: 314.4 g/mol
InChIキー: UEJIMFPEKSPJKY-IUODEOHRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide, also known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and renal function. HET0016 has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases.

作用機序

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide selectively inhibits the synthesis of 20-HETE by blocking the activity of the enzyme cytochrome P450 4A (CYP4A). 20-HETE is synthesized from arachidonic acid by CYP4A enzymes, which are predominantly expressed in the kidney and vasculature. 20-HETE acts as a vasoconstrictor and promotes renal sodium reabsorption, leading to hypertension and renal injury. By inhibiting 20-HETE synthesis, this compound can reverse these effects and improve cardiovascular and renal function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound can reduce blood pressure, improve renal function, and prevent cardiac hypertrophy. This compound has also been shown to have anti-inflammatory and anti-tumor effects. In vitro studies have demonstrated that this compound can inhibit the migration and invasion of cancer cells.

実験室実験の利点と制限

One advantage of using N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide in lab experiments is its specificity for inhibiting 20-HETE synthesis. This allows researchers to investigate the role of 20-HETE in various physiological and pathological processes. However, one limitation of using this compound is its potential off-target effects. This compound has been shown to inhibit the activity of other CYP enzymes, which could lead to unintended effects.

将来の方向性

There are several future directions for research on N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide. One area of interest is the potential therapeutic applications of this compound in cardiovascular and renal diseases. Studies have shown that this compound can attenuate hypertension, renal injury, and cardiac hypertrophy in animal models. Further research is needed to determine the efficacy and safety of this compound in humans. Another area of interest is the anti-tumor effects of this compound. In vitro studies have demonstrated that this compound can inhibit the migration and invasion of cancer cells. Future research could investigate the potential of this compound as a cancer therapy.

合成法

The synthesis of N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide was first reported by Imig et al. in 2005. The synthesis involves the reaction of 3-(1H-1,2,4-triazol-5-yl)benzoic acid with (1R,2R)-2-(bromomethyl)cyclohexanol in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then treated with benzoyl chloride to yield this compound.

科学的研究の応用

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has been widely used as a research tool to investigate the role of 20-HETE in various physiological and pathological processes. Studies have shown that this compound can attenuate hypertension, renal injury, and cardiac hypertrophy in animal models. This compound has also been shown to have anti-inflammatory and anti-tumor effects.

特性

IUPAC Name

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c22-15-7-2-1-4-12(15)8-9-18-17(23)14-6-3-5-13(10-14)16-19-11-20-21-16/h3,5-6,10-12,15,22H,1-2,4,7-9H2,(H,18,23)(H,19,20,21)/t12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJIMFPEKSPJKY-IUODEOHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCNC(=O)C2=CC=CC(=C2)C3=NC=NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CCNC(=O)C2=CC=CC(=C2)C3=NC=NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。